6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine
Overview
Description
“6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine” is also known as Etifoxine hydrochloride . It is primarily used as an anxiolytic and anticonvulsant drug . It is a benzoxazine class drug that also possesses neuroprotective, neuroplastic, and anti-inflammatory properties .
Molecular Structure Analysis
The empirical formula of “6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine” is C17H17ClN2O . The molecular weight is approximately 337.24 . The SMILES notation is Cl.CCNC1=Nc2ccc (Cl)cc2C © (O1)c3ccccc3 .Physical And Chemical Properties Analysis
Etifoxine hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of ≥5 mg/mL . It should be stored in a desiccated condition at a temperature of −20°C .Scientific Research Applications
Proteomics Research
N-Desethyl Etifoxine is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand the role of proteins in complex biological systems.
Anxiolytic Properties
Etifoxine, a non-benzodiazepine anxiolytic drug belonging to the benzoxazine class, is an effective treatment for anxiety in response to a stressful situation . As N-Desethyl Etifoxine is a derivative of Etifoxine, it may also possess similar anxiolytic properties. This could make it a potential candidate for the development of new treatments for anxiety disorders.
Neuroprotective Properties
Recent data suggest that Etifoxine possesses neuroprotective properties . This means it could help protect neurons from damage or degeneration. Given the structural similarity, N-Desethyl Etifoxine might also exhibit these neuroprotective effects.
Neuroplasticity
Etifoxine has been shown to promote neuroplasticity , the ability of neural networks in the brain to change through growth and reorganization. N-Desethyl Etifoxine might also influence neuroplasticity, which could be beneficial in treating various neurological disorders.
Anti-inflammatory Properties
Etifoxine also exhibits anti-inflammatory properties . Inflammation is a common response to injury or illness, and chronic inflammation can contribute to various diseases. If N-Desethyl Etifoxine shares this property, it could be used in research into new anti-inflammatory treatments.
Pharmaceutical Testing
N-Desethyl Etifoxine can be used for pharmaceutical testing . This could involve testing its efficacy and safety in treating various conditions, or investigating its pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted by the body).
Mechanism of Action
Target of Action
The primary target of N-Desethyl Etifoxine is the GABAergic neurotransmission system . It binds directly to the β2/β3 subunits of the GABA A receptor , a different target site to benzodiazepines .
Mode of Action
N-Desethyl Etifoxine modulates the GABAergic neurotransmission system . It enhances the action of GABA, an inhibitory neurotransmitter, leading to increased inhibition of neural activity . This results in its anxiolytic, or anxiety-reducing, effects .
Biochemical Pathways
In addition to modulating GABAergic neurotransmission, N-Desethyl Etifoxine also affects the synthesis of neurosteroids . Neurosteroids are involved in various neural functions, including the modulation of GABA A receptors . The compound’s influence on these pathways contributes to its neuroprotective, neuroplastic, and anti-inflammatory properties .
Pharmacokinetics
It is known that the compound has a very low dependence potential . Unlike lorazepam, it has no effect on psychomotor performance, vigilance, or free recall .
Result of Action
The modulation of GABAergic neurotransmission and neurosteroid synthesis by N-Desethyl Etifoxine leads to a variety of effects. These include anxiolytic effects, neuroprotection, promotion of neuroplasticity, and anti-inflammatory properties .
properties
IUPAC Name |
6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDPKVMKMOURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582856 | |
Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
CAS RN |
21715-43-5 | |
Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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